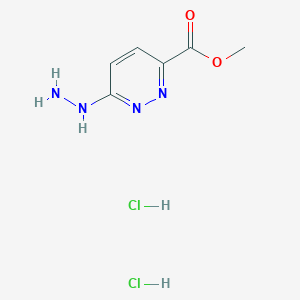

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHDNUGTKJCALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

Executive Summary: This document provides a comprehensive technical guide for the synthesis and characterization of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The guide details a robust synthetic protocol, rooted in the principles of nucleophilic aromatic substitution, and outlines the expected outcomes from standard analytical characterization techniques, including NMR, IR, and Mass Spectrometry. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for researchers and scientists in the field.

Introduction

Methyl 6-hydrazinylpyridazine-3-carboxylate is a bifunctional molecule featuring a reactive hydrazine group and a methyl ester on a pyridazine core. This unique combination makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles, triazoles, and other fused pyridazine derivatives. The dihydrochloride salt form enhances the compound's stability and simplifies its handling and purification.

Chemical Identity and Properties

The fundamental physicochemical properties of the target compound are summarized below.

| Property | Data | Reference |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₆H₁₀Cl₂N₄O₂ | [1] |

| Molecular Weight | 241.07 g/mol | [1] |

| CAS Number | 113765-71-6 (dihydrochloride); 858512-05-7 (free base) | [1][2] |

| Appearance | Expected to be an off-white to yellow crystalline solid | N/A |

| Storage | Inert atmosphere, room temperature | [1] |

Significance and Applications

Hydrazinyl-substituted heterocycles are pivotal precursors in the construction of nitrogen-containing ring systems. The title compound serves as a versatile scaffold for generating diverse molecular libraries. The hydrazine moiety can be readily condensed with carbonyl compounds to form hydrazones or cyclized with 1,3-dicarbonyl compounds to yield pyrazoles. These resulting structures are frequently explored for various pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and anti-microbial applications.

Synthesis Methodology

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Strategy Overview

The core strategy involves the displacement of a halide from the pyridazine ring using hydrazine. The reaction product is then protonated with hydrochloric acid to yield the stable dihydrochloride salt.

Caption: Overall synthetic route from the chloro-precursor to the final product.

Precursor: Methyl 6-chloropyridazine-3-carboxylate

The starting material, Methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8), is a critical intermediate that is commercially available from various suppliers.[3][4] It can be synthesized from starting materials like ethyl levulinate through a multi-step process involving cyclization and chlorination.[5] Its purity should be confirmed before use, typically by melting point or NMR spectroscopy, to ensure high yield and purity of the final product.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

-

Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)

-

Hydrazine hydrate (~64% solution, 3.0-5.0 eq)

-

Ethanol or Isopropanol (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (for washing)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-chloropyridazine-3-carboxylate (e.g., 10.0 g, 57.9 mmol).

-

Solvent Addition: Add ethanol (e.g., 100 mL) to the flask.

-

Reagent Addition: While stirring, carefully add hydrazine hydrate (e.g., 8.7 g, ~174 mmol, 3.0 eq) to the suspension. [Causality Note: A molar excess of hydrazine is used to ensure complete consumption of the starting material and to drive the reaction equilibrium forward.]

-

Heating: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [Causality Note: Heating is necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyridazine ring.]

-

Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. The free base product may begin to precipitate.

-

Acidification: While maintaining the cool temperature, slowly add concentrated HCl dropwise until the pH of the solution is strongly acidic (pH ~1). A thick precipitate of the dihydrochloride salt will form. [Causality Note: The formation of the dihydrochloride salt significantly decreases the product's solubility in the organic solvent, leading to efficient precipitation and simplifying isolation.]

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the filter cake with a small amount of cold ethanol, followed by a thorough wash with diethyl ether to remove any residual impurities and solvent. Dry the product under vacuum to yield this compound as a solid.

Mechanistic Rationale

The reaction proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing carboxylate group, making the carbon atom at the 6-position susceptible to nucleophilic attack. Hydrazine, a potent nucleophile, attacks this position, leading to the formation of a Meisenheimer complex intermediate. The departure of the chloride leaving group restores the aromaticity of the ring, yielding the hydrazinyl-substituted product.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for the purification and analytical validation of the product.

Expected Spectroscopic Data

The following sections detail the anticipated spectroscopic data for the title compound. Note that for NMR, the presence of the dihydrochloride salt and the exchangeable protons (-NH-NH₃⁺) may lead to broad signals. Spectra are often run in DMSO-d₆ to observe these protons.

3.1.1 ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

-

~10.0-11.0 ppm (broad s, 3H): Protons of the hydrazinium group (-NH₃⁺).

-

~9.0-9.5 ppm (broad s, 1H): Proton of the secondary amine (-NH-).

-

~8.1 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton on the pyridazine ring (H-4).

-

~7.5 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton on the pyridazine ring (H-5).

-

~3.9 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

3.1.2 ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz)

-

~164 ppm: Carbonyl carbon of the ester group (C=O).

-

~158 ppm: Pyridazine ring carbon attached to the hydrazine group (C-6).

-

~140 ppm: Pyridazine ring carbon (C-3).

-

~130 ppm: Pyridazine ring carbon (C-4).

-

~120 ppm: Pyridazine ring carbon (C-5).

-

~53 ppm: Methyl carbon of the ester group (-OCH₃).

3.1.3 Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹)

-

3200-2800 cm⁻¹ (broad): N-H stretching vibrations from the protonated hydrazine group (R-NH-NH₃⁺).

-

~1730 cm⁻¹ (strong): C=O stretching of the ester group.

-

~1620 cm⁻¹: N-H bending vibrations.

-

~1580, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

-

~1250 cm⁻¹: C-O stretching of the ester group.

3.1.4 Mass Spectrometry (ESI+) Mass spectrometry would be performed on the free base. The expected molecular ion peak would correspond to the protonated free base [M+H]⁺.

-

Expected [M+H]⁺ for C₆H₈N₄O₂: m/z 169.07.

Data Summary Table

| Analysis Technique | Expected Key Signals/Values |

| ¹H NMR | Aromatic signals (2H, two doublets), methyl singlet (3H), broad exchangeable amine/ammonium protons (4H). |

| ¹³C NMR | Signals for ester carbonyl (~164 ppm), four distinct aromatic carbons, and methyl carbon (~53 ppm). |

| IR | Strong C=O stretch (~1730 cm⁻¹), broad N-H stretches (3200-2800 cm⁻¹), and characteristic aromatic ring stretches. |

| MS (ESI+) | Molecular ion peak [M+H]⁺ at m/z 169.07 (corresponding to the free base). |

Safety, Handling, and Storage

4.1 Hazard Identification Based on data for the free base and related chloro-precursors, the compound should be handled with care.[1][4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

4.2 Handling and Storage

-

Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The described SNAr protocol is reliable and scalable, yielding a stable, solid product that is easily purified. The comprehensive characterization data serves as a benchmark for researchers to validate their results. As a versatile chemical intermediate, this compound holds significant potential for the development of novel heterocyclic compounds in the field of drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of a hydrazinyl group provides a reactive handle for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed protocols for its analysis.

Chemical Identity and Molecular Structure

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1788044-11-0 | N/A |

| Molecular Formula | C6H10Cl2N4O2 | N/A |

| Molecular Weight | 241.07 g/mol | N/A |

| Canonical SMILES | COC(=O)C1=CC=C(NN)N=N1.Cl.Cl | N/A |

A related compound, Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (the monohydrochloride salt), is also known with the CAS number 1313738-63-4, a molecular formula of C6H9ClN4O2, and a molecular weight of 204.61 g/mol .

Synthesis and Reactivity

Hydrazinylpyridazines are commonly synthesized from their corresponding chloropyridazine precursors through nucleophilic substitution with hydrazine hydrate. In this case, this compound would be synthesized from Methyl 6-chloropyridazine-3-carboxylate. This reaction is a standard and effective method for introducing a hydrazine moiety onto the pyridazine ring.

The hydrazinyl group is a potent nucleophile and readily reacts with aldehydes and ketones to form stable hydrazones[2][3]. This reactivity is crucial for the derivatization of the molecule and the construction of larger, more complex chemical entities. The reactivity of the hydrazinyl group allows for its use in various conjugation and labeling strategies in drug development.

Physicochemical Properties (Predicted and Experimental Protocols)

Due to the limited availability of experimental data for this compound, the following sections provide predicted properties based on the known characteristics of similar pyridazine and hydrazine derivatives, alongside detailed protocols for their experimental determination.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. For a dihydrochloride salt of an organic molecule, the melting point is expected to be relatively high due to the ionic nature of the compound. Impurities will typically lead to a depression and broadening of the melting point range[4].

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used for the determination.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Solubility

The solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. As a dihydrochloride salt, this compound is expected to be soluble in water and other polar protic solvents. Its solubility in nonpolar organic solvents is predicted to be low.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.

pKa (Acid Dissociation Constant)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The pyridazine ring contains two nitrogen atoms, and the hydrazinyl group also has basic nitrogen atoms. The pKa values can be determined experimentally using techniques such as potentiometric titration or UV-Vis spectroscopy.

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Solution Preparation: Prepare a solution of the compound in water or a co-solvent system at a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules. The following sections describe the expected spectral features for this compound and provide protocols for acquiring the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule[5][6][7].

Predicted ¹H NMR Spectrum:

-

Pyridazine Ring Protons: Two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), likely appearing as doublets or multiplets depending on the coupling constants.

-

Methyl Protons: A singlet at around δ 3.8-4.0 ppm corresponding to the three protons of the methyl ester group.

-

Hydrazine Protons (NH and NH₂): Broad signals that may be exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

-

Pyridazine Ring Carbons: Signals in the aromatic region (typically δ 120-160 ppm).

-

Ester Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm).

-

Methyl Carbon: A signal in the upfield region (typically δ 50-60 ppm).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies[8][9][10][11].

Predicted IR Absorption Bands:

-

N-H Stretching (Hydrazine): Broad bands in the region of 3200-3400 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=N and C=C Stretching (Pyridazine Ring): Bands in the region of 1400-1600 cm⁻¹.

-

C-O Stretching (Ester): Bands in the region of 1000-1300 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation[12][13][14].

Predicted Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a peak corresponding to the molecular ion of the free base (C₆H₈N₄O₂) at m/z 168.07.

-

Fragmentation Pattern: Common fragmentation pathways for pyridazine derivatives include the loss of N₂ and cleavage of the side chains.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode.

Stability

The stability of a drug substance is a critical factor for its storage and formulation. As a dihydrochloride salt, this compound is expected to be a stable solid under normal storage conditions (room temperature, protected from light and moisture). In solution, the stability may be pH-dependent. The ester functionality could be susceptible to hydrolysis under strongly acidic or basic conditions. The hydrazinyl group may be prone to oxidation.

Experimental Protocol for Stability Assessment:

-

Solution Preparation: Prepare solutions of the compound in various buffers and store them under different conditions (e.g., temperature, light exposure).

-

Analysis: At specified time points, analyze the solutions by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Safety and Handling

Based on the available safety data for related compounds, this compound should be handled with care. It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications. While experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview of its expected characteristics and detailed protocols for their determination. A thorough understanding of these properties is essential for its effective use in research and development.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Analytical Workflow

Caption: Workflow for the analytical characterization of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 8. Mid- and Far-Infrared Spectroscopic and First-Principles Computational Study of the Structural Evolution of Hydrazine Nitrate under High Pressure [gywlxb.cn]

- 9. researchgate.net [researchgate.net]

- 10. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. growingscience.com [growingscience.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (C₆H₁₀Cl₂N₄O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established spectroscopic principles and data from analogous structures. This guide will cover the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Introduction

This compound is a pyridazine derivative featuring a hydrazinyl group and a methyl carboxylate substituent. Pyridazine cores are significant in medicinal chemistry due to their diverse biological activities.[1][2] The dihydrochloride salt form enhances the compound's solubility and stability. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide serves as a predictive reference for researchers working with this or structurally related compounds.

Molecular Structure

The structural integrity of this compound is the foundation for interpreting its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the electron-withdrawing nature of the pyridazine ring and the substituents, characteristic chemical shifts are expected.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridazine ring, the methyl ester protons, and the protons of the hydrazinyl group. The dihydrochloride form will likely lead to broad signals for the N-H protons due to proton exchange and quadrupole broadening.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | d | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitrogen and the ester group. |

| ~7.6 - 7.8 | d | 1H | H-5 | The proton at position 5 is coupled to H-4. |

| ~3.9 - 4.1 | s | 3H | -OCH₃ | Methyl ester protons typically appear in this region. |

| ~9.0 - 11.0 | br s | 3H | -NH-NH₂ | The hydrazinyl protons are expected to be broad and downfield due to the acidic nature of the dihydrochloride salt and exchange with the solvent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (ester) | The carbonyl carbon of the ester group is typically found in this downfield region. |

| ~150 - 155 | C-6 | The carbon atom attached to the electron-withdrawing hydrazinyl group. |

| ~140 - 145 | C-3 | The carbon atom attached to the ester group. |

| ~130 - 135 | C-4 | Aromatic carbon deshielded by the ring nitrogens. |

| ~125 - 130 | C-5 | Aromatic carbon. |

| ~52 - 55 | -OCH₃ | The methyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-O bonds. The presence of the dihydrochloride salt will influence the N-H stretching region.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Strong, Broad | N-H stretching (hydrazinyl) | The broadness is due to hydrogen bonding and the salt form.[3] |

| ~3000 | Medium | C-H stretching (aromatic) | Typical for C-H bonds on an aromatic ring. |

| ~2950 | Medium | C-H stretching (methyl) | Characteristic of the methyl ester group. |

| ~1730 | Strong | C=O stretching (ester) | A strong, sharp peak is expected for the carbonyl group. |

| ~1600 | Medium | C=N stretching (pyridazine ring) | Characteristic of the pyridazine ring system. |

| ~1250 | Strong | C-O stretching (ester) | Asymmetric C-O-C stretch of the ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The molecular ion peak would correspond to the protonated free base.

Predicted m/z values:

-

[M+H]⁺: Expected around m/z 183.07 (for C₆H₉N₄O₂⁺)

-

[M-OCH₃]⁺: A potential fragment from the loss of the methoxy group.

-

[M-COOCH₃]⁺: A fragment resulting from the loss of the entire methyl carboxylate group.

Figure 2: Proposed ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Perform background subtraction.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Operate the mass spectrometer in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. Researchers can use this guide to anticipate the spectroscopic features of this molecule and as a reference for interpreting their own experimental data.

References

A Methodological Guide to the Crystal Structure Analysis of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride: From Synthesis to Structural Elucidation

Abstract

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, leveraging the pharmacologically relevant pyridazine core.[1][2] The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, is paramount for understanding its physicochemical properties, potential intermolecular interactions, and suitability for drug development. This guide provides a comprehensive, field-proven methodology for researchers and drug development professionals to obtain and analyze high-quality single crystals of the title compound. It details a proposed synthesis pathway, multifaceted crystallization strategies, a standard single-crystal X-ray diffraction (SCXRD) workflow, and a discussion of anticipated structural features. The protocols herein are designed to be self-validating, emphasizing the causality behind each experimental choice to maximize the probability of success.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a unique and valuable heterocycle in drug design.[1] Its defining features—weak basicity, a significant dipole moment that facilitates π-π stacking, and two adjacent nitrogen atoms acting as robust hydrogen bond acceptors—provide a versatile toolkit for optimizing molecular recognition at a target binding site.[1] Hydrazine and hydrazone derivatives are also crucial building blocks in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5]

The title compound, this compound, combines these two powerful moieties. As a dihydrochloride salt, its solubility and stability are likely enhanced, making it an attractive candidate for further derivatization or direct biological screening. However, without a definitive crystal structure, key properties remain elusive. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of small molecules at atomic resolution.[6][7][8] This guide outlines the critical path from material synthesis to final structural analysis, providing the necessary protocols to unlock the structural secrets of this promising compound.

Proposed Synthesis and Material Purification

The quality of the starting material is the most critical, yet often overlooked, factor in successful crystallization. The proposed synthesis begins with a commercially available precursor, Methyl 6-chloropyridazine-3-carboxylate.[9][10]

Workflow for Synthesis and Purification

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Profiling of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (CAS RN: 1788044-11-0). Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical considerations and practical experimental protocols necessary for a thorough assessment. We delve into the structural features influencing its physicochemical properties, provide step-by-step methodologies for solubility determination, and detail a robust approach to stability profiling through forced degradation studies. The insights and protocols herein are grounded in established chemical principles and regulatory expectations, enabling scientists to effectively handle, formulate, and advance compounds containing this promising chemical scaffold.

Introduction and Physicochemical Overview

This compound is a heterocyclic compound featuring a pyridazine core, a hydrazinyl functional group, and a methyl ester. Its presentation as a dihydrochloride salt is a key feature, suggesting an intended application in aqueous systems. Understanding the solubility and stability of this molecule is paramount for its successful application in research and development, as these properties dictate its storage, handling, formulation viability, and ultimately, its performance in biological systems.

The molecule's structure presents several key reactive centers that must be considered:

-

Hydrazinyl Group (-NHNH₂): This functional group is a weak base and is known to be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, and under neutral or alkaline conditions.[1][2][3]

-

Methyl Ester (-COOCH₃): This group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

-

Pyridazine Ring: A nitrogen-containing aromatic ring that influences the molecule's overall polarity and electronic properties.

-

Dihydrochloride Salt: This salt form significantly enhances the likelihood of solubility in polar, protic solvents, most notably water.

A summary of the compound's basic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS RN | 1788044-11-0 | [4] |

| Molecular Formula | C₆H₁₀Cl₂N₄O₂ | [4] |

| Molecular Weight | 241.07 g/mol | [4] |

| SMILES | COC(=O)C1=NN=C(C=C1)NN.Cl.Cl | [4] |

| Recommended Storage | Inert atmosphere, Room Temperature |[4] |

Solubility Assessment: A Methodological Approach

The dihydrochloride salt form of the title compound suggests that it is designed for enhanced aqueous solubility. However, quantitative determination across a range of relevant solvent systems is essential for downstream applications such as reaction chemistry, formulation, and in vitro screening.

Theoretical Considerations

Based on the principle of "like dissolves like," the molecule is anticipated to exhibit the highest solubility in polar protic solvents (e.g., water, methanol, DMSO) and limited solubility in non-polar aprotic solvents (e.g., hexane, toluene). While nitrogen-based compounds can sometimes have poor water solubility, the presence of multiple nitrogen groups and the salt form should counteract this tendency.[5]

Experimental Workflow for Solubility Determination

A robust determination of solubility involves measuring both kinetic and thermodynamic solubility. The following workflow is recommended for generating reliable and reproducible data.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocol: Thermodynamic Solubility

This protocol aims to determine the equilibrium solubility of the compound.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, Ethanol, DMSO).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for solids to settle. Carefully collect a supernatant aliquot and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a pre-validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Table 2: Template for Reporting Thermodynamic Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |

|---|---|---|---|

| Deionized Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| 0.1 M HCl | 25 | ||

| 0.1 M NaOH | 25 | Note potential for degradation | |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 |

| Acetonitrile | 25 | | |

Stability Profiling: A Forced Degradation Approach

Forced degradation studies are essential to understand a compound's intrinsic stability, identify potential degradation products, and establish a stability-indicating analytical method.[6] For this compound, the primary points of lability are the hydrazinyl and methyl ester groups.

Predicted Degradation Pathways

Hydrazine and its derivatives are known to be unstable in the presence of oxygen, especially under neutral or alkaline conditions.[3] The degradation often proceeds via oxidation to produce nitrogen gas and water, though ammonia can also be a byproduct.[2][3] The ester linkage is susceptible to hydrolysis.

Caption: Predicted forced degradation pathways for the target compound.

Protocol for Forced Degradation Studies

A typical study involves exposing a solution of the compound (e.g., 1 mg/mL) to various stress conditions.[7] The extent of degradation is often targeted at 5-20% to allow for the reliable detection of degradation products.[7]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a mix of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature due to the likely rapid degradation of the hydrazine moiety in alkaline conditions.[3]

-

Oxidative Degradation: Mix the sample solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[7]

-

Thermal Degradation: Store the solution at 80°C. Also, store the solid compound in a dry oven at 80°C.

-

Photostability: Expose the solution to a light source that provides both UV and visible light, as described in ICH guideline Q1B.[7]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reversed-phase HPLC with a gradient mobile phase and UV detection). The method should be capable of separating the parent peak from all generated degradant peaks.

Safe Handling and Storage Recommendations

Given the chemical nature of the compound and general information on related substances, the following precautions are advised:

-

Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4] Handle in a well-ventilated area or chemical fume hood.

-

Storage: As recommended by the supplier, store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4] Store away from strong oxidizing agents to prevent degradation of the sensitive hydrazinyl group.[5]

Conclusion

This compound is a compound with significant potential, but its utility is intrinsically linked to a thorough understanding of its solubility and stability. This guide provides the necessary theoretical background and actionable experimental protocols for researchers to perform this characterization. By systematically evaluating its behavior in various solvents and under stress conditions, scientists can generate the critical data needed for confident use in synthesis, formulation, and biological evaluation, thereby accelerating the pace of research and development.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. achmem.com [achmem.com]

- 5. 4-Hydrazinylpyridine Properties, Uses, Safety, Synthesis & Supplier in China | Buy High Purity 4-Hydrazinylpyridine Online [pipzine-chem.com]

- 6. pharmtech.com [pharmtech.com]

- 7. youtube.com [youtube.com]

Discovery of "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" and its analogs

An In-depth Technical Guide to the Synthesis and Strategic Utility of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride and Its Analogs

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its strategic importance as a chemical intermediate, provide detailed, field-tested synthetic protocols, and explore its vast potential as a gateway to novel compound libraries with significant therapeutic promise.

Strategic Importance in Medicinal Chemistry

The pyridazine core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents such as the antihypertensives cadralazine and hydralazine.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a desirable motif for interacting with biological targets. Within this class, Methyl 6-hydrazinylpyridazine-3-carboxylate emerges not as an end-product, but as a crucial, high-potential intermediate.

Its strategic value lies in the dual functionality it presents:

-

A pyridazine ring system that is amenable to further modification.

-

A highly reactive hydrazinyl group (-NHNH2) , which serves as a versatile chemical handle. This group is a powerful nucleophile and a key building block for constructing a wide array of more complex heterocyclic systems, including hydrazones, pyrazoles, and triazoles.[2][3]

This guide offers a validated pathway to synthesize this key intermediate and leverage its reactivity to build diverse molecular architectures for screening and drug development.

Retrosynthetic Analysis and Core Synthetic Strategy

A robust synthesis is the foundation of any successful discovery program. The most logical and industrially scalable approach to this compound involves a two-stage strategy: synthesis of a stable, halogenated precursor, followed by a classical nucleophilic aromatic substitution (SNAr).

The causality behind this choice is rooted in efficiency and predictability. The chlorine atom in the 6-position of the pyridazine ring is activated towards substitution by the electron-withdrawing nature of the ring nitrogens and the carboxylate group. Hydrazine is a potent nucleophile, making this reaction highly favorable and generally high-yielding.[4][5]

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each transformation.

Synthesis of Key Precursor: Methyl 6-chloropyridazine-3-carboxylate

This precursor is a critical intermediate for accessing a range of pyridazine-based drugs and insecticides.[6] The synthesis from the inexpensive starting material ethyl levulinate involves a six-step process, providing a scalable and cost-effective route.[6]

Experimental Workflow:

Step-by-Step Protocol:

-

Cyclization: Ethyl levulinate is reacted with hydrazine hydrate to form the initial dihydropyridazinone ring. Rationale: This is a classical condensation reaction to form the core heterocyclic structure.

-

Bromination: The pyridazinone ring is brominated using a suitable brominating agent (e.g., NBS or Br2). Rationale: Bromination introduces a leaving group that facilitates the subsequent elimination step to form the aromatic pyridazine ring.

-

Elimination: The brominated intermediate undergoes elimination of HBr upon treatment with a base to yield the aromatic pyridazine. Rationale: Aromatization is a strong thermodynamic driving force, leading to a more stable product.

-

Oxidation: The methyl group on the pyridazine ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Rationale: This step introduces the carboxyl functional group required for the final product.

-

Esterification: The resulting carboxylic acid is converted to its methyl ester using methanol under acidic conditions (e.g., Fischer esterification). Rationale: The ester is often a more suitable functional group for subsequent reactions and purification than the carboxylic acid.

-

Chlorination: The hydroxyl group of the pyridazinone is converted to a chloride using a chlorinating agent like phosphorus oxychloride (POCl3). Rationale: This converts the pyridazinone into the highly reactive chloropyridazine, primed for nucleophilic substitution.[2]

Upon completion, the crude product is purified via recrystallization or column chromatography to yield Methyl 6-chloropyridazine-3-carboxylate as a solid.

Synthesis of this compound

This protocol details the direct and efficient conversion of the chloro-precursor to the target hydrazinyl derivative.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (approx. 3.0-5.0 eq) dropwise at room temperature. Rationale: A polar protic solvent is ideal for this SNAr reaction. An excess of hydrazine hydrate is used to drive the reaction to completion and act as a base to neutralize the HCl generated.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

-

Salt Formation: Re-dissolve the crude residue in a minimal amount of methanol or ethanol. Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) until the solution is acidic (pH ~1-2). Rationale: The dihydrochloride salt is typically more crystalline and stable than the free base, facilitating easier isolation and purification by filtration and improving shelf-life.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.

Characterization Data

Proper characterization is essential for confirming the identity and purity of the synthesized compound.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀Cl₂N₄O₂ | [7] |

| Molecular Weight | 241.07 g/mol | [7] |

| CAS Number | 1788044-11-0 | [7] |

| Appearance | Expected to be an off-white to pale yellow crystalline solid. | - |

| Storage | Store under an inert atmosphere at room temperature. | [7] |

Note: Full characterization would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

The Gateway to Analogs: Strategic Chemical Derivatization

The true utility of Methyl 6-hydrazinylpyridazine-3-carboxylate lies in its capacity as a versatile scaffold. The terminal -NH₂ of the hydrazinyl moiety is a potent nucleophile, enabling a wide range of follow-on reactions to rapidly build a library of diverse analogs.

Example Protocols for Analog Synthesis:

-

Formation of Hydrazones: React the title compound (1 eq) with a substituted aldehyde or ketone (1 eq) in ethanol with a catalytic amount of acetic acid, followed by reflux. This condensation reaction is a fundamental method for exploring structure-activity relationships (SAR) by varying the R-group on the aldehyde/ketone.[2]

-

Formation of Fused Pyridazinotriazines: Refluxing the title compound with reagents like acetic anhydride or carbon disulfide leads to cyclization, forming fused heterocyclic systems.[2] These rigidified structures are of great interest in drug design as they reduce conformational flexibility and can enhance binding affinity.

Applications in Drug Discovery

The pyridazine scaffold and its hydrazinyl derivatives are implicated in a wide range of biological activities, making them highly attractive for screening campaigns.

| Compound Class | Reported Biological Activity | Therapeutic Area | Source(s) |

| Hydrazinylpyridazines | Antiviral (Hepatitis A Virus) | Infectious Disease | [1][2] |

| Pyridazinone Derivatives | Antihypertensive, Cardiotonic | Cardiovascular | [8] |

| Thiazole-Hydrazine Hybrids | Antidiabetic (Aldose Reductase Inhibition) | Metabolic Disease | [9] |

| Triazolopyrazine Analogs | c-Met Kinase Inhibition | Oncology | [10] |

The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate provides a direct entry point for chemists to generate novel analogs targeting these and other disease areas. Its structure serves as a key building block for creating libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound is more than a catalog chemical; it is a strategic intermediate of significant value to the medicinal chemistry community. The synthetic routes outlined in this guide are robust, scalable, and built on well-understood chemical principles. By providing a reliable supply of this key building block, research organizations can unlock its full potential, enabling the rapid design and synthesis of diverse compound libraries aimed at discovering the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. achmem.com [achmem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride has emerged as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive hydrazine moiety appended to a pyridazine core, offers a versatile platform for the construction of complex fused heterocyclic systems. This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications, with a focus on enabling researchers to harness its full potential in drug discovery and materials science. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format.

Introduction: The Strategic Value of the Hydrazinylpyridazine Scaffold

The pyridazine ring system is a privileged scaffold in medicinal chemistry, frequently found in compounds exhibiting a wide array of biological activities. The introduction of a hydrazine group at the 6-position, as in Methyl 6-hydrazinylpyridazine-3-carboxylate, unlocks a wealth of synthetic possibilities. The nucleophilic nature of the hydrazine allows for facile reactions with electrophilic partners, leading to the formation of various fused heterocyclic systems such as pyrazolo[3,4-d]pyridazines, triazolopyridazines, and other complex polycyclic structures. These resulting scaffolds are of significant interest in the development of novel therapeutics, particularly in the area of kinase inhibitors and other targeted therapies.

This document serves as a comprehensive resource, consolidating critical information on the handling, synthesis, and reactive potential of this valuable building block.

Physicochemical Properties & Structural Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1313738-63-4 (hydrochloride) | [1] |

| Molecular Formula | C₆H₁₀Cl₂N₄O₂ | N/A |

| Molecular Weight | 257.08 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO | General knowledge |

Structural Representation:

Caption: Structure of this compound.

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves a nucleophilic aromatic substitution reaction.

Synthetic Pathway

The synthesis initiates from the commercially available precursor, Methyl 6-chloropyridazine-3-carboxylate. The chloro group serves as a good leaving group, which is displaced by hydrazine.

References

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Pyridazine Hydrazide Derivatives

Foreword: The Enduring Promise of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of molecular frameworks, heterocyclic compounds, particularly those containing nitrogen, have consistently emerged as privileged structures, forming the core of numerous approved drugs.[1][2][3] The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is one such scaffold that has garnered significant attention.[4] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for the design of biologically active molecules.[5] When combined with the reactive and versatile hydrazide moiety (-CONHNH2), the resulting pyridazine hydrazide derivatives unlock a remarkable spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this promising class of compounds, tailored for researchers, scientists, and professionals in drug development.

The Architectural Blueprint: Synthesis of Pyridazine Hydrazide Derivatives

The synthetic accessibility of pyridazine hydrazide derivatives is a key factor driving their exploration in drug discovery. A common and versatile method involves the cyclocondensation of γ-ketoacids with hydrazine hydrate to form the core pyridazinone ring.[6] Subsequent modifications can then be introduced to build a diverse library of compounds.

A representative synthetic pathway often begins with the reaction of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield a β-aroylpropionic acid.[7] This intermediate is then cyclized with hydrazine hydrate to form a 6-aryl-2,3,4,5-tetrahydropyridazin-3-one.[7] Further functionalization, such as chlorination followed by reaction with hydrazine hydrate, can introduce the hydrazide moiety.[8]

Caption: General synthetic workflow for pyridazine hydrazide derivatives.

Experimental Protocol: Synthesis of a Representative Pyridazine Hydrazide

The following is a generalized protocol for the synthesis of a 6-phenyl-3-hydrazinylpyridazine derivative, a common scaffold for further derivatization.

Step 1: Synthesis of β-Benzoylpropionic Acid

-

To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise at a temperature below 10°C.

-

After the addition is complete, reflux the reaction mixture for 2-3 hours.

-

Cool the mixture and pour it onto crushed ice containing concentrated hydrochloric acid.

-

Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain β-benzoylpropionic acid.

Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

-

A mixture of β-benzoylpropionic acid and hydrazine hydrate in ethanol is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[7]

Step 3: Synthesis of 3-Chloro-6-phenyl-4,5-dihydropyridazine

-

A mixture of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one and phosphorus oxychloride is heated under reflux for 2-3 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is filtered, washed with water, and dried.

Step 4: Synthesis of 3-Hydrazinyl-6-phenyl-4,5-dihydropyridazine

-

A mixture of 3-chloro-6-phenyl-4,5-dihydropyridazine and hydrazine hydrate in a suitable solvent (e.g., dioxane or ethanol) is refluxed for 6-8 hours.[8]

-

The reaction mixture is cooled, and the resulting solid is filtered, washed with a small amount of cold solvent, and recrystallized to afford the final pyridazine hydrazide derivative.[8]

A Spectrum of Activity: The Multifaceted Biological Profile

Pyridazine hydrazide derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for therapeutic development in various disease areas.[2][3][9]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyridazine hydrazide derivatives have shown promising activity against a spectrum of bacteria and fungi.[10][11][12] The hydrazide-hydrazone moiety (-(C=O)NHN=CH-) is a key pharmacophore contributing to this activity.[13]

The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity of the derivatives, influenced by various substituents on the pyridazine and phenyl rings, plays a crucial role in their ability to penetrate microbial cell membranes.

Table 1: Representative Antimicrobial Activity of Pyridazine Hydrazide Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone derivative of 1-[4-(2-methoxybenzyl)-6-methyl phenyl pyridazine-3(2H)-ylidene] hydrazine | Staphylococcus aureus | - | [10] |

| Chloro derivatives of new pyridazines | E. coli, P. aeruginosa, S. marcescens | 0.892–3.744 | [10] |

| Isonicotinoylhydrazones | Clinically isolated M. tuberculosis | 6.25-50 | [14] |

| Pyrimidine derivative | E. coli | 12.5 | [11] |

| Pyrimidine derivative | S. aureus | 6.25 | [11] |

Note: MIC (Minimum Inhibitory Concentration) values are indicative and vary depending on the specific derivative and microbial strain.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyridazine scaffold is recognized for its anticancer properties, and its derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms.[1][15][16] These mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[13][17]

For instance, certain pyridazine derivatives have been shown to inhibit the PI3K-Akt and MAPK signaling pathways, which are frequently dysregulated in cancer.[17] Others can induce a significant decrease in the mitochondrial membrane potential, leading to the activation of apoptotic pathways in cancer cells.[1]

Caption: Potential anticancer mechanisms of pyridazine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyridazine derivatives have emerged as a novel class of anti-inflammatory agents, with some exhibiting potent activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[18][19] A significant advantage of some of these derivatives is their reduced gastrointestinal side effects compared to traditional NSAIDs.

The anti-inflammatory effects of pyridazine hydrazides are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[19] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyridazine and pyridazinone derivatives have been synthesized and evaluated for their anticonvulsant properties.[20][21] The pharmacophoric requirements for anticonvulsant activity often include a hydrophobic aryl ring, a hydrogen-bonding domain, and an electron-donating group.

The mechanism of action for many anticonvulsant pyridazine derivatives involves the modulation of neurotransmitter systems. For example, some compounds have been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which helps to suppress seizure activity.[20][21] This is often confirmed through molecular docking studies that show good binding affinity to the GABA-A receptor.[20][21]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of pyridazine hydrazide derivatives is highly dependent on the nature and position of substituents on the pyridazine and any attached aromatic rings.[22][23][24] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For example, in the context of antimicrobial activity, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance antibacterial efficacy.[10] In the case of anticancer agents, the specific substitution pattern can influence the binding affinity to target enzymes like protein kinases.[16] Similarly, for anti-inflammatory and anticonvulsant activities, the nature of the substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties.[25][20]

Caption: Conceptual overview of Structure-Activity Relationships.

Future Perspectives and Conclusion

The diverse and potent biological activities of pyridazine hydrazide derivatives underscore their significant potential in drug discovery.[2][9] The synthetic tractability of this scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of next-generation pyridazine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. Pyridazine - Wikipedia [en.wikipedia.org]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sarpublication.com [sarpublication.com]

- 10. researchgate.net [researchgate.net]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated rev… [ouci.dntb.gov.ua]

- 18. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride for Advanced Drug Discovery

Foreword: Unlocking the Potential of the Pyridazine Core

In the landscape of medicinal chemistry, the pyridazine scaffold stands as a privileged structure, a testament to its recurring presence in a multitude of biologically active compounds. Its unique electronic properties, characterized by a π-deficient ring system, impart favorable pharmacokinetic profiles and diverse binding capabilities. This guide focuses on a particularly valuable derivative: Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. This molecule serves not merely as another heterocyclic compound, but as a versatile and powerful synthon—a foundational building block for the construction of complex molecular architectures with significant therapeutic potential. Its dual reactive centers, the hydrazine and the ester functionalities, offer chemists a gateway to a vast chemical space, enabling the synthesis of diverse libraries of compounds for screening and optimization. This document provides a comprehensive overview of its synthesis, reactivity, and application, designed to empower researchers in their quest for novel therapeutics.

Core Synthesis and Molecular Characterization

The strategic synthesis of this compound is paramount to its utility. The most common and efficient pathway commences with the commercially available Methyl 6-chloropyridazine-3-carboxylate. This precursor is a key intermediate in the synthesis of various compounds with applications ranging from anti-tumor and blood-lipid-lowering agents to insecticides.[1]

Synthesis Pathway: From Chloro to Hydrazinyl

The transformation hinges on a nucleophilic aromatic substitution reaction, where the chlorine atom at the 6-position of the pyridazine ring is displaced by a hydrazine moiety.

Caption: Synthesis of the target compound from its chloro-precursor.

Detailed Experimental Protocol

While specific reaction conditions can be optimized, a general and reliable protocol is as follows:

Materials:

-

Methyl 6-chloropyridazine-3-carboxylate

-

Hydrazine hydrate (excess)

-

Ethanol (or other suitable alcohol solvent)

-

Hydrochloric acid (ethanolic solution or gas)

-

Diethyl ether (for precipitation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 6-chloropyridazine-3-carboxylate in ethanol.

-

Hydrazine Addition: To this solution, add an excess of hydrazine hydrate. The use of excess hydrazine drives the reaction to completion and minimizes the formation of bis-substituted byproducts.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. The solvent and excess hydrazine are then removed under reduced pressure.

-

Salt Formation: The resulting crude product (the free base) is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and cooled in an ice bath. A solution of hydrochloric acid in ethanol (or ethereal HCl) is added dropwise with stirring.

-

Isolation and Purification: The dihydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield the final product.

Justification of Protocol Choices:

-

Ethanol as Solvent: Provides good solubility for the starting material and is compatible with the reaction conditions.

-

Excess Hydrazine: Ensures the reaction proceeds to completion via Le Chatelier's principle.

-

Reflux Conditions: Provides the necessary activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridazine ring.

-

Conversion to Dihydrochloride Salt: The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a less stable solid.[2]

Physicochemical Properties & Spectroscopic Data

| Property | Value |

| Molecular Formula | C6H10Cl2N4O2 |

| Molecular Weight | 241.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in water and methanol |

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the pyridazine ring protons, the methyl ester protons, and the protons of the hydrazine group. The chemical shifts will be influenced by the protonation state.

-

¹³C NMR: Resonances for the carbon atoms of the pyridazine ring, the carbonyl of the ester, and the methyl group.

-

Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the free base [M+H]⁺.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazine), C=O stretching (ester), and C=N stretching (pyridazine ring).

Reactivity and Synthetic Utility: A Gateway to Fused Heterocycles

The synthetic power of this compound lies in the reactivity of its hydrazine moiety. This functional group is a potent nucleophile, readily participating in condensation and cyclization reactions to form a variety of fused heterocyclic systems of significant medicinal interest.

Formation of Hydrazones

The primary reaction of the hydrazine group is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically carried out under mild acidic or basic conditions.

Caption: General scheme for hydrazone formation.

These hydrazone derivatives are not just stable final products but also serve as key intermediates for further cyclization reactions.

Synthesis of Pyrazolo[1,5-a]pyridazines

A particularly valuable application is the synthesis of pyrazolo[1,5-a]pyridazines. This is typically achieved by reacting the title compound with β-ketoesters. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.

Experimental Workflow: Pyrazolopyridazine Synthesis

Caption: Workflow for the synthesis of pyrazolopyridazines.

Synthesis of Imidazo[1,2-b]pyridazines